molecular formula C17H19N5O3 B2668556 2-(4-methoxyphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide CAS No. 1210737-64-6

2-(4-methoxyphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide

Cat. No.: B2668556
CAS No.: 1210737-64-6
M. Wt: 341.371
InChI Key: QRCXIUFAWIXLTG-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a propan-2-yl pyrazole moiety at position 5, linked via an acetamide group to a 4-methoxyphenyl ring. The propan-2-yl pyrazole substituent introduces steric bulk, which may influence target binding specificity. Although direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs exhibit antitumor, antimicrobial, and CNS-modulating activities .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-11(2)22-9-8-14(21-22)16-19-20-17(25-16)18-15(23)10-12-4-6-13(24-3)7-5-12/h4-9,11H,10H2,1-3H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCXIUFAWIXLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide . This reaction forms an intermediate chalcone, which then undergoes a Michael addition with N-heterocycles to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as 1,3-bis(carboxymethyl)imidazolium chloride can be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-methoxyphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The target compound’s structural uniqueness lies in its combination of oxadiazole, pyrazole, and acetamide functionalities. Key comparisons with similar molecules include:

Compound Name / Reference Core Heterocycle(s) Key Substituents/Linkages Notable Properties/Activities
Target Compound 1,3,4-Oxadiazole + Pyrazole 4-Methoxyphenyl, Propan-2-yl, Acetamide linkage N/A (Data not provided in evidence)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide 1,3,4-Oxadiazole + Thiazole Sulfanyl propanamide, Thiazole, Substituted phenyl Antimicrobial (implied by thiazole moiety)
(S)-2-Acetamido-N-(3-((1-(3,4-Dichlorophenyl)-Pyrazol)oxy)propyl)-3-(4-fluorophenyl)propanamide Pyrazole + Propanamide Dichlorophenyl, Fluorophenyl, Ether linkage Yield: 67%; [α]²⁰D = –5.6; m.p. 117–118°C
5-Amino-1-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenylpyrazole-4-carbonitrile 1,3,4-Oxadiazole + Pyrazole Thioether linkage, Phenyl, Carbonitrile Yield: 58.24%; m.p. 181.2°C; m/z 417.2 (M+H)+
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-6-methylbenzothiazole Pyrazoline + Benzothiazole 4-Methoxyphenyl, Phenyl Antitumor, antidepressant activities

Physicochemical and Spectroscopic Properties

  • Melting Points : The dichlorophenyl-pyrazole derivative melts at 117–118°C, while the thioether-oxadiazole compound has a higher m.p. (181.2°C), likely due to stronger intermolecular interactions (e.g., π-stacking from phenyl groups).
  • Spectroscopic Characterization : Most analogs (e.g., ) are characterized via ¹H NMR, IR, and mass spectrometry, confirming acetamide (δ ~2.1 ppm for CH₃) and oxadiazole (C=N stretch ~1600 cm⁻¹) functionalities.

Pharmacological Implications

  • The 4-methoxyphenyl group in the target compound and ’s pyrazoline derivative may enhance CNS penetration due to increased lipophilicity .
  • Thiazole- and thioether-containing analogs (e.g., ) are often associated with antimicrobial activity, whereas dichlorophenyl/pyridinyl groups (e.g., ) may target kinase pathways.

Biological Activity

The compound 2-(4-methoxyphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

  • A 4-methoxyphenyl group that may enhance lipophilicity and biological interactions.
  • A pyrazole moiety known for its pharmacological properties.
  • An oxadiazole ring that contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells. The oxadiazole and pyrazole rings are known to participate in various biochemical pathways, potentially modulating enzyme activities or receptor interactions.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and oxadiazole moieties. For instance:

  • A related pyrazole derivative exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 1.88 to 42.30 µM) .
  • The presence of the methoxy group in the phenyl ring is believed to enhance the anticancer activity by improving binding affinity to cancer-related targets .

Anti-inflammatory Properties

Compounds with similar structures have shown promise as anti-inflammatory agents. The modulation of inflammatory pathways through enzyme inhibition (e.g., COX or LOX pathways) is a potential mechanism by which this compound may exert anti-inflammatory effects.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyCompoundCell LineIC50 (µM)Activity
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Cytotoxic
Wei et al.Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA54926Antitumor
Xia et al.1-Arylmethyl-3-aryl-1H-pyrazoleVarious49.85Antitumor

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